molecular formula C12H14BrNO3S B6634470 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid

1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid

カタログ番号 B6634470
分子量: 332.22 g/mol
InChIキー: SXXDPFLXAONCCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid, also known as BTMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BTMPC is a small molecule that possesses a unique chemical structure, making it an attractive target for drug development.

作用機序

1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid inhibits HDACs by binding to their active sites and preventing them from removing acetyl groups from histones. This leads to the accumulation of acetylated histones, which are associated with increased gene expression. The upregulation of certain genes can lead to the induction of cell death in cancer cells, making 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid a promising candidate for cancer therapy.
Biochemical and Physiological Effects
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models. Additionally, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One of the advantages of using 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid selectively inhibits a specific subset of HDACs, making it a useful tool for studying the role of these enzymes in disease. However, one limitation of using 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid is its relatively low potency compared to other HDAC inhibitors. This may limit its efficacy in certain applications.

将来の方向性

There are several future directions for the research and development of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its potency and selectivity for HDACs. Additionally, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid could be used in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the safety and efficacy of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid in animal and human studies.
Conclusion
In conclusion, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid is a promising compound with potential applications in the treatment of cancer and inflammatory diseases. Its specificity for HDACs and ability to induce cell death make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential limitations.

合成法

The synthesis of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid involves a multi-step process that begins with the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylpiperidine-2-carboxylic acid to produce the desired product, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid. The overall yield of this process is approximately 30%, making it a viable method for the synthesis of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid on a large scale.

科学的研究の応用

1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to exhibit potent inhibitory activity against a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer, neurological disorders, and inflammatory diseases. Therefore, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has potential applications in the treatment of these diseases.

特性

IUPAC Name

1-(3-bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-7-3-2-5-14(9(7)12(16)17)11(15)10-8(13)4-6-18-10/h4,6-7,9H,2-3,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXDPFLXAONCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。